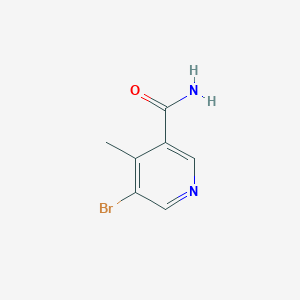

5-Bromo-4-methyl-3-pyridinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-methyl-3-pyridinecarboxamide is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol . It is also known by its IUPAC name, 5-bromo-4-methylnicotinamide . This compound is a derivative of nicotinamide, featuring a bromine atom at the 5-position and a methyl group at the 4-position of the pyridine ring.

Vorbereitungsmethoden

The synthesis of 5-Bromo-4-methyl-3-pyridinecarboxamide typically involves the bromination of 4-methyl-3-pyridinecarboxamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being conducted in an appropriate solvent such as acetic acid or dichloromethane .

Analyse Chemischer Reaktionen

5-Bromo-4-methyl-3-pyridinecarboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridinecarboxylic acids or reduction to form pyridinecarboxaldehydes.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

5-Bromo-4-methyl-3-pyridinecarboxamide has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyridinecarboxamide compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the pyridine ring can enhance the selectivity and potency of these compounds against specific cancer types, including breast and lung cancers .

Protein Kinase Inhibition

The compound has been identified as a potential protein kinase inhibitor. Protein kinases play critical roles in cell signaling pathways, and their dysregulation is often linked to cancer. The synthesis of this compound derivatives has been explored to develop selective inhibitors that could modulate cell cycle control and apoptosis in cancer cells .

Orexin Receptor Antagonism

Research has also highlighted the role of this compound as an orexin receptor antagonist. Orexin receptors are involved in regulating sleep-wake cycles and appetite. Compounds targeting these receptors have potential applications in treating sleep disorders, obesity, and neurodegenerative diseases .

Agrochemicals

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new agrochemicals. Pyridine derivatives are known for their efficacy in pest control due to their ability to disrupt biological processes in insects and fungi. The compound's synthesis can lead to novel pesticides with improved specificity and reduced environmental impact .

Synthetic Methodologies

Synthesis Routes

Various synthetic methods have been developed for obtaining this compound. These include multi-step reactions involving the bromination of pyridine derivatives followed by carboxamidation processes. Such methodologies not only facilitate the production of this compound but also allow for the exploration of its analogs with altered biological properties .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Orexin Receptor Antagonism

Research conducted on the orexin receptor antagonistic properties of this compound demonstrated significant effects on sleep regulation in animal models. The findings suggest its potential use in treating insomnia and related disorders.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-methyl-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-4-methyl-3-pyridinecarboxamide can be compared with other similar compounds, such as:

5-Bromonicotinamide: Similar structure but lacks the methyl group at the 4-position.

4-Methylnicotinamide: Similar structure but lacks the bromine atom at the 5-position.

Nicotinamide: The parent compound without any substitutions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

5-Bromo-4-methyl-3-pyridinecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research . This article reviews the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H8BrN3O

- Molecular Weight : 232.06 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C7H8BrN3O |

| Molecular Weight | 232.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of the compound against Escherichia coli and Staphylococcus aureus. The results showed a dose-dependent inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays using human cancer cell lines such as MCF-7 (breast cancer) and H-460 (lung cancer) revealed moderate to strong antiproliferative effects.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 | 15.0 | Moderate antiproliferative effect |

| H-460 | 12.5 | Strong antiproliferative effect |

| HEK293T | >50 | Non-tumor cell line, less sensitive |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets. The bromine atom and the pyridine ring are crucial for its binding affinity to enzymes or receptors, potentially leading to enzyme inhibition or receptor antagonism .

In Vitro Studies

In vitro studies have utilized various assays to evaluate the biological activity of the compound:

- MTT Assay : Used to assess cell viability and proliferation.

- Antimicrobial Testing : Conducted using agar diffusion methods to determine MIC values.

- Cytotoxicity Assays : Evaluated using different cancer cell lines.

In Vivo Studies

Preliminary in vivo studies conducted on zebrafish models indicated a significant reduction in mortality rates when treated with the compound, suggesting a favorable safety profile .

Eigenschaften

IUPAC Name |

5-bromo-4-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-4-5(7(9)11)2-10-3-6(4)8/h2-3H,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMOGJGTCATZAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.